![molecular formula C13H15NO B12587681 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- CAS No. 585571-70-6](/img/structure/B12587681.png)
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves the reaction of indole with appropriate alkylating agents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole compounds.
Aplicaciones Científicas De Investigación
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their role in cell signaling and regulation.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as a partial agonist at serotonin receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- can be compared with other indole derivatives, such as:
1H-Indole, 2-methyl-: Known for its simpler structure and different reactivity profile.
1H-Indole-3-carbaldehyde: Used in the synthesis of various bioactive compounds.
1H-Indole-2-carboxylic acid, 1-methyl-: Noted for its applications in medicinal chemistry.
The uniqueness of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
585571-70-6 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-methyl-2-(prop-2-enoxymethyl)indole |
InChI |
InChI=1S/C13H15NO/c1-3-8-15-10-12-9-11-6-4-5-7-13(11)14(12)2/h3-7,9H,1,8,10H2,2H3 |
Clave InChI |
OBPHVNICCGDZEQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1COCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)
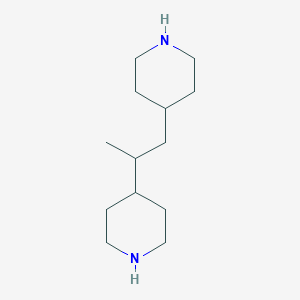
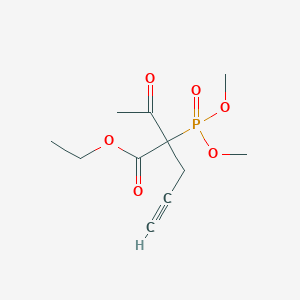

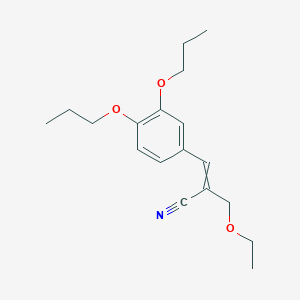
![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
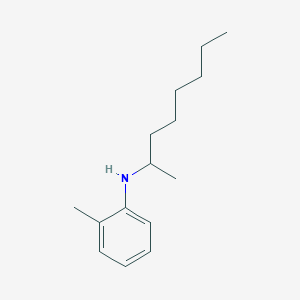
![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)
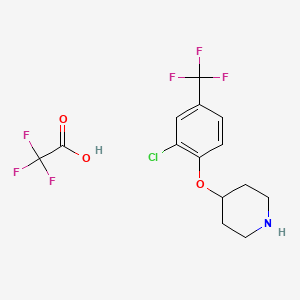

![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)

![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)

